N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
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Overview
Description
N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes an amino group, an ethyl group, and a propyl group attached to a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the reaction of urea with β-ketoesters under acidic or basic conditions.
Introduction of Substituents: The ethyl and propyl groups are introduced through alkylation reactions. This can be done using alkyl halides in the presence of a strong base such as sodium hydride.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alkyl halides.
Major Products
The major products formed from these reactions include oxo derivatives, reduced pyrimidine derivatives, and substituted pyrimidine compounds.
Scientific Research Applications
N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antiproliferative effects. Additionally, it can interact with cellular receptors, triggering signaling pathways that result in various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methanesulfonamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N~2~,N~2~-diethylglycinamide
- N-(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-butyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanylacetamide
Uniqueness
N-(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties. Its ethyl and propyl groups, along with the amino and acetamide functionalities, provide a distinct profile that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C11H17N4O3+ |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
N-(4-amino-1-ethyl-2,6-dioxo-3-propylpyrimidin-3-ium-5-ylidene)acetamide |
InChI |
InChI=1S/C11H16N4O3/c1-4-6-15-9(12)8(13-7(3)16)10(17)14(5-2)11(15)18/h12H,4-6H2,1-3H3/p+1 |
InChI Key |
LCICVUFTXPFTDH-UHFFFAOYSA-O |
Canonical SMILES |
CCC[N+]1=C(C(=NC(=O)C)C(=O)N(C1=O)CC)N |
Origin of Product |
United States |
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